2-Heptylisoquinolin-2-ium;iodide
Description
2-Heptylisoquinolin-2-ium;iodide is a quaternary ammonium iodide salt characterized by an isoquinolinium core substituted with a heptyl chain at the 2-position and an iodide counterion.
Properties
IUPAC Name |
2-heptylisoquinolin-2-ium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N.HI/c1-2-3-4-5-8-12-17-13-11-15-9-6-7-10-16(15)14-17;/h6-7,9-11,13-14H,2-5,8,12H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIZPTOGSZMBHQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC[N+]1=CC2=CC=CC=C2C=C1.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptylisoquinolin-2-ium;iodide typically involves the alkylation of isoquinoline with heptyl iodide. The reaction proceeds under mild conditions, often in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The general reaction scheme is as follows:
- Isoquinoline + Heptyl Iodide → 2-Heptylisoquinolin-2-ium;iodide
- The reaction is usually carried out in an organic solvent like acetonitrile or ethanol.
- The mixture is heated to reflux for several hours to ensure complete conversion.
- The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of 2-Heptylisoquinolin-2-ium;iodide can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves yield and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions: 2-Heptylisoquinolin-2-ium;iodide can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form isoquinoline N-oxide derivatives.
- Reduction : Reduction reactions can convert the isoquinolinium ion back to isoquinoline.
- Substitution : The heptyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
- Oxidation : Common oxidizing agents include hydrogen peroxide and peracids.
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
- Substitution : Alkyl halides or aryl halides are typically used as reagents in substitution reactions.
- Oxidation : Isoquinoline N-oxide derivatives.
- Reduction : Isoquinoline.
- Substitution : Various alkyl or aryl isoquinolinium derivatives.
Scientific Research Applications
2-Heptylisoquinolin-2-ium;iodide has several scientific research applications:
- Chemistry : It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
- Biology : The compound exhibits antimicrobial properties and is studied for its potential use in disinfectants and antiseptics.
- Medicine : Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
- Industry : It is used in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of 2-Heptylisoquinolin-2-ium;iodide involves its interaction with cellular membranes and DNA. The positively charged isoquinolinium ion can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the compound can intercalate into DNA, inhibiting replication and transcription processes, which contributes to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Isoquinolinium iodide derivatives differ primarily in the substituents attached to the nitrogen-containing aromatic core. Key structural analogues include:
| Compound Name | Substituent(s) | Molecular Formula | CAS Number | Key Features |
|---|---|---|---|---|
| 2-Methylisoquinolin-2-ium iodide | Methyl group at 2-position | C₁₀H₁₀N·I | 33718-23-9 | Simplest alkyl-substituted derivative |
| 2,3-Dimethylisoquinolin-2-ium iodide | Methyl groups at 2,3-positions | C₁₁H₁₃N·I | 32431-36-0 | Enhanced steric hindrance |
| 2-(2-Amino-2-oxoethyl)isoquinolinium iodide | Amide-functionalized ethyl chain | C₁₁H₁₁IN₂O | 52214-58-0 | Polar functional group for bioactivity |
| 7-Hydroxy-6-methoxy-1,2-dimethylisoquinolin-2-ium iodide | Hydroxy, methoxy, and methyl groups | C₁₂H₁₄NO₂·I | 25442-32-4 | Complex substituents for tailored reactivity |
Key Observations :
- Alkyl Chain Length: The heptyl chain in 2-Heptylisoquinolin-2-ium;iodide introduces significant hydrophobicity compared to methyl or ethyl derivatives, likely reducing water solubility and increasing lipophilicity. This property could enhance membrane permeability in biological systems or compatibility with non-polar solvents in materials applications .
- Functional Groups: Derivatives like 2-(2-Amino-2-oxoethyl)isoquinolinium iodide exhibit enhanced hydrogen-bonding capacity due to the amide group, which may improve interactions with biological targets or ionic liquids .
Physicochemical Properties
While direct data for 2-Heptylisoquinolin-2-ium;iodide are absent, trends can be extrapolated:
Solubility:
- Methyl and ethyl derivatives: Higher water solubility due to shorter alkyl chains and lower molecular weights. For example, potassium iodide (KI) is highly water-soluble, but quaternary ammonium iodides like methylisoquinolinium derivatives may exhibit moderate solubility depending on substituents .
- Heptyl derivative : Expected to have reduced water solubility and increased solubility in organic solvents, analogous to longer-chain ionic liquids .
Thermal Stability:
- Dimethylsulphonium iodide (unrelated class but similar iodide salt) has a melting point of 165°C . Isoquinolinium iodides likely exhibit higher thermal stability due to aromaticity, with melting points influenced by substituents. For instance, methyl derivatives may melt at lower temperatures than heptyl analogues due to weaker van der Waals forces in shorter chains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
